

Diphenyl-D10 Ether: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Diphenyl-D10 ether	
Cat. No.:	B15554572	Get Quote

An in-depth guide for researchers, scientists, and drug development professionals on the properties, synthesis, and applications of **Diphenyl-D10 Ether**.

This technical guide provides a comprehensive overview of **Diphenyl-D10 ether**, a deuterated analog of diphenyl ether. It is intended to serve as a critical resource for professionals in research and development who utilize stable isotope-labeled compounds. This document details the physicochemical properties, synthesis protocols, and primary applications of **Diphenyl-D10 ether**, with a focus on its role as an internal standard in analytical chemistry.

Core Physicochemical Properties

Diphenyl-D10 ether is a synthetically produced molecule where the ten hydrogen atoms on the phenyl rings of diphenyl ether have been replaced with deuterium. This isotopic substitution makes it an invaluable tool in mass spectrometry-based analytical methods.

Property	Value	Source
CAS Number	93952-05-7	[1][2]
Molecular Formula	C12D10O	[2]
Molecular Weight	180.27 g/mol	[3][4][5][6][7]
Appearance	Colorless solid or liquid	[8]
Unlabeled CAS Number	101-84-8	[1][3][4][6][7]



Synthesis of Diphenyl-D10 Ether

The synthesis of deuterated compounds like **Diphenyl-D10 ether** involves introducing deuterium atoms into the molecular structure. One documented method involves a catalyzed hydrogen-deuterium exchange reaction.

Experimental Protocol: Catalytic Deuteration

A general procedure for the synthesis of deuterium-labeled products, including **Diphenyl-D10 ether**, has been described.[5] This method utilizes a flow reactor system.

Materials and Equipment:

- Substrate (e.g., Diphenyl ether)
- Deuterium oxide (D₂O)
- 2-Propanol (2-PrOH)
- n-Heptane
- Catalyst-packed cartridge (e.g., 4.6 × 50 mm, SUS-316)
- Syringe pumps
- Mixer
- Flow reactor system capable of reaching 120 °C
- Ethyl acetate
- Sodium sulfate (Na₂SO₄)
- Rotary evaporator

Procedure:

• A solution of the substrate (0.5 mmol) is prepared in a mixed solvent of 2-PrOH/heptane.



- This solution and D2O are mixed using a mixer.
- The mixture is then pumped using two separate syringe pumps at flow rates of 0.03 mL/min for the substrate solution and 0.07 mL/min for D₂O into the catalyst-packed cartridge.
- The reaction is carried out at 120 °C within the flow reactor.
- Following the reaction, the cartridge is washed with 10 mL of a mixed solvent of 2-PrOH/heptane and D₂O.
- The entire reaction mixture is collected and extracted twice with 40 mL of ethyl acetate.
- The combined organic layers are dried over Na₂SO₄.
- The solvent is removed in vacuo to yield the deuterium-labeled product.

Applications in Analytical Chemistry

The primary application of **Diphenyl-D10 ether** is as an internal standard for quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods.[6][7][9] Its utility is especially prominent in environmental monitoring and toxicological studies of its non-deuterated counterpart and related compounds like polybrominated diphenyl ethers (PBDEs).[10][11][12]

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[13] They are chemically almost identical to the analyte of interest, meaning they exhibit similar behavior during sample preparation, extraction, and chromatographic separation. [9][13] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate correction for any sample loss or variability during the analytical process.[9]

Experimental Workflow: Use as an Internal Standard

The following workflow illustrates the use of **Diphenyl-D10 ether** as an internal standard in a typical environmental sample analysis.





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Workflow for Analyte Quantification using an Internal Standard.

Metabolism and Toxicology of Diphenyl Ether

While specific metabolic and toxicological studies on **Diphenyl-D10 ether** are not widely available, the data for its non-deuterated analog, diphenyl ether, provides valuable insights. Diphenyl ether is metabolized in the body, primarily by cytochrome P450 enzymes.[2]

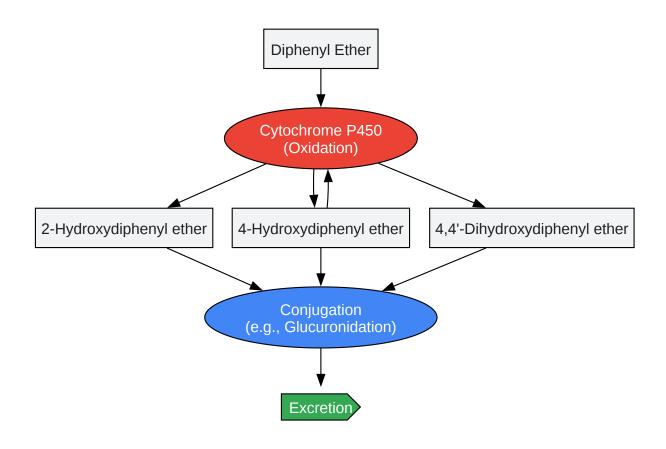
In rats, diphenyl ether is readily absorbed and distributed to various tissues. It is metabolized to hydroxylated derivatives, including 2-hydroxy, 4-hydroxy, and 4,4'-dihydroxy diphenyl ether, which are then excreted.[1][14] The biological half-life in rats is approximately 1.5 hours.[1][14]

Diphenyl ether exhibits low acute toxicity.[2] It is considered a mild skin and eye irritant.[2][4] Long-term studies have not shown it to be carcinogenic.[2][15]

Postulated Metabolic Pathway of Diphenyl Ether

The following diagram illustrates the primary metabolic hydroxylation reactions of diphenyl ether.





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Metabolic Pathway of Diphenyl Ether.

Conclusion

Diphenyl-D10 ether is a crucial tool for analytical chemists, providing a reliable internal standard for the accurate quantification of diphenyl ether and related compounds in complex matrices. Its synthesis via catalytic deuteration allows for its production for these specialized applications. While its own metabolic profile is not extensively studied, the known pathways of its non-deuterated analog offer a strong basis for understanding its likely biological fate. This guide provides foundational knowledge for researchers and professionals working with this important stable isotope-labeled compound.



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